2,5-dimethoxy-N-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide
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Overview
Description
2,5-DIMETHOXY-N~1~-(2-OXO-1,2-DIHYDRO-3-PYRIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHOXY-N~1~-(2-OXO-1,2-DIHYDRO-3-PYRIDINYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxybenzenesulfonyl chloride and 2-oxo-1,2-dihydro-3-pyridinecarboxamide. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The process might also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHOXY-N~1~-(2-OXO-1,2-DIHYDRO-3-PYRIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-DIMETHOXY-N~1~-(2-OXO-1,2-DIHYDRO-3-PYRIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of bacterial cell wall synthesis or disruption of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzenesulfonamide: Similar structure but lacks the pyridine ring.
N-(2-Oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide: Similar structure but lacks the methoxy groups.
Uniqueness
2,5-DIMETHOXY-N~1~-(2-OXO-1,2-DIHYDRO-3-PYRIDINYL)-1-BENZENESULFONAMIDE is unique due to the presence of both methoxy groups and the pyridine ring, which might confer specific chemical properties and biological activities not seen in similar compounds.
Properties
Molecular Formula |
C13H14N2O5S |
---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
2,5-dimethoxy-N-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O5S/c1-19-9-5-6-11(20-2)12(8-9)21(17,18)15-10-4-3-7-14-13(10)16/h3-8,15H,1-2H3,(H,14,16) |
InChI Key |
PCABLONZALGXGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CNC2=O |
Origin of Product |
United States |
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